{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine
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Overview
Description
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine is a complex organic compound featuring an imidazole ring substituted with chloromethyl and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Chloromethyl and Methanesulfonyl Groups: The chloromethyl group can be introduced via chloromethylation using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid. The methanesulfonyl group can be added through sulfonation using methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions using appropriate alkyl halides.
Final Coupling with Diethylamine: The final step involves coupling the intermediate with diethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the chloromethyl group, potentially yielding dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated or hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine can be used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The imidazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the imidazole ring and its substituents.
Mechanism of Action
The mechanism of action of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its imidazole ring, potentially inhibiting or activating specific pathways. The chloromethyl and methanesulfonyl groups could also participate in covalent bonding with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{3-[5-(Chloromethyl)-1H-imidazol-1-yl]propyl}diethylamine: Lacks the methanesulfonyl group, which could affect its reactivity and biological activity.
{3-[5-(Methanesulfonyl)-1H-imidazol-1-yl]propyl}diethylamine:
Uniqueness
The presence of both chloromethyl and methanesulfonyl groups in {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine makes it unique compared to its analogs. These functional groups provide distinct reactivity patterns and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNSZZTAYMFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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